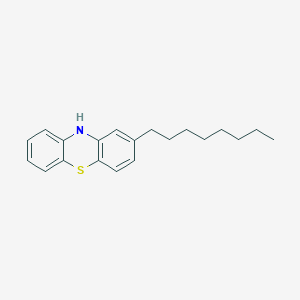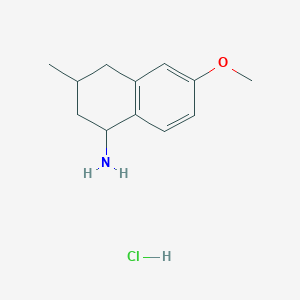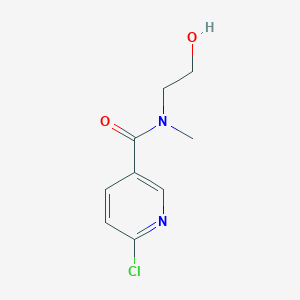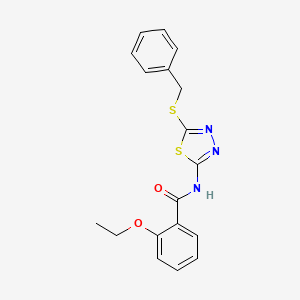
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which have shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide and related compounds have shown promise in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of related compounds with potential for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties.
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. Desai, Rajpara, & Joshi (2013) conducted a study that found certain thiazole derivatives to have significant inhibitory action against various bacteria and fungi, suggesting their potential in treating microbial diseases.
Anticancer Potential
Research indicates that certain benzothiazole derivatives exhibit anticancer properties. Osmaniye et al. (2018) synthesized and investigated new benzothiazole acylhydrazones, revealing their probable anticancer activity. Similarly, Havrylyuk et al. (2010) explored the antitumor screening of 4-thiazolidinones with benzothiazole moiety, finding some compounds effective against various cancer cell lines.
Antiviral and Antibacterial Properties
Compounds similar to this compound have also been evaluated for their antiviral and antibacterial activities. Tang et al. (2019) designed and synthesized benzothiazole derivatives that showed good antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum.
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins involved in cancer signaling pathways
Mode of Action
Related compounds have shown anticancer activity, suggesting that this compound may interact with its targets to inhibit cell proliferation or induce apoptosis . The exact interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and apoptosis . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancerous cells.
Result of Action
Related compounds have shown cytotoxicity against various cancer cell lines , suggesting that this compound may also have anticancer effects. The specific effects would depend on the compound’s targets and mode of action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)16(22)19-17-20-21-18(25-17)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPYVRKRVGXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)
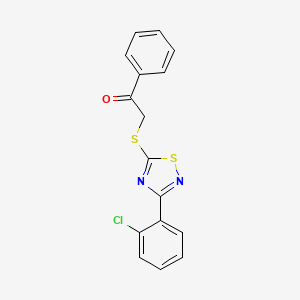



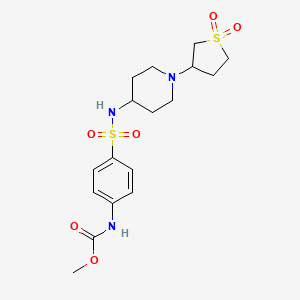
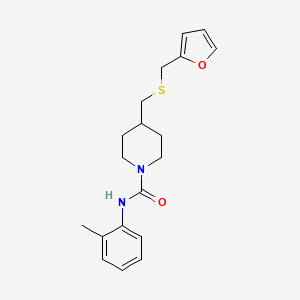

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
